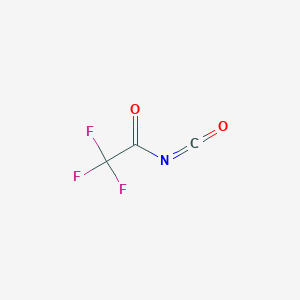
N-(3,5-dichlorophenyl)-2-hydroxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-2-hydroxybenzamide, also known as diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain and inflammation. It is a member of the phenylacetic acid class of NSAIDs and is available in various formulations, including tablets, capsules, and topical gels. Diclofenac is a widely studied compound, and its synthesis method, mechanism of action, biochemical and physiological effects, and future directions have been extensively researched.
Mécanisme D'action
Diclofenac exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX enzymes. COX enzymes are responsible for the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX activity, N-(3,5-dichlorophenyl)-2-hydroxybenzamide reduces the production of prostaglandins and thus reduces inflammation and pain. Diclofenac has also been shown to have antioxidant properties and may exert its effects through this mechanism as well.
Biochemical and Physiological Effects:
Diclofenac has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as to have antioxidant properties. Diclofenac has also been shown to have effects on the cardiovascular system, including the potential to reduce the risk of heart attack and stroke. Additionally, N-(3,5-dichlorophenyl)-2-hydroxybenzamide has been shown to have effects on the gastrointestinal system, including the potential to cause gastrointestinal bleeding and ulcers.
Avantages Et Limitations Des Expériences En Laboratoire
Diclofenac has several advantages and limitations for use in lab experiments. Its anti-inflammatory and analgesic properties make it a useful tool for studying inflammation and pain. Its potential antioxidant properties also make it useful for studying oxidative stress and related diseases. However, N-(3,5-dichlorophenyl)-2-hydroxybenzamide has limitations, including its potential to cause gastrointestinal bleeding and ulcers, which can limit its use in certain experimental models.
Orientations Futures
There are several future directions for research on N-(3,5-dichlorophenyl)-2-hydroxybenzamide. One area of interest is the potential use of N-(3,5-dichlorophenyl)-2-hydroxybenzamide in the treatment of cancer. Studies have shown that N-(3,5-dichlorophenyl)-2-hydroxybenzamide may have anti-cancer properties, and further research is needed to explore this potential use. Another area of interest is the potential use of N-(3,5-dichlorophenyl)-2-hydroxybenzamide in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that N-(3,5-dichlorophenyl)-2-hydroxybenzamide may have neuroprotective properties, and further research is needed to explore this potential use. Additionally, further research is needed to explore the potential cardiovascular and gastrointestinal effects of N-(3,5-dichlorophenyl)-2-hydroxybenzamide, as well as its potential use in other disease models.
Méthodes De Synthèse
The synthesis of N-(3,5-dichlorophenyl)-2-hydroxybenzamide involves the reaction of 2-hydroxybenzoic acid with thionyl chloride to form 2-chlorobenzoyl chloride. This intermediate is then reacted with 3,5-dichloroaniline to form N-(3,5-dichlorophenyl)-2-hydroxybenzamide. The reaction proceeds in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.
Applications De Recherche Scientifique
Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. Diclofenac is also known to have antioxidant properties and has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
78154-58-2 |
|---|---|
Nom du produit |
N-(3,5-dichlorophenyl)-2-hydroxybenzamide |
Formule moléculaire |
C13H9Cl2NO2 |
Poids moléculaire |
282.12 g/mol |
Nom IUPAC |
N-(3,5-dichlorophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H9Cl2NO2/c14-8-5-9(15)7-10(6-8)16-13(18)11-3-1-2-4-12(11)17/h1-7,17H,(H,16,18) |
Clé InChI |
DEGBTUMOZWTMIR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile](/img/structure/B186706.png)












